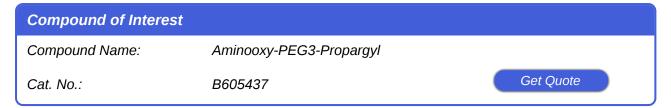


An In-depth Technical Guide to Aminooxy-PEG3-Propargyl (CAS: 1807537-27-4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aminooxy-PEG3-Propargyl**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and provides experimental protocols for its use.

Core Technical Data

Aminooxy-PEG3-Propargyl is a versatile chemical tool featuring two distinct reactive moieties: an aminooxy group and a propargyl group, separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure allows for sequential or orthogonal conjugation strategies.



Property	Value	Citation(s)
CAS Number	1807537-27-4	[1][2][3][4][5]
Chemical Name	O-(2-{2-[2-(prop-2-yn-1- yloxy)ethoxy]ethoxy}ethyl)hydr oxylamine	[1]
Molecular Formula	C9H17NO4	[1][2][3][5]
Molecular Weight	203.24 g/mol	[1][2]
Appearance	Solid Powder	[1]
Purity	≥95%	[3][5][6][7]
Solubility	Soluble in DMSO or DMF	[8]
Storage Conditions	Dry, dark, and at -20°C for up to 1 year.	[1][3]
SMILES	C#CCOCCOCCON	[1]
InChI	InChI=1S/C9H17NO4/c1-2-3- 11-4-5-12-6-7-13-8-9-14- 10/h1H,3-10H2	[1]

Key Applications in Research and Drug Development

The dual functionality of **Aminooxy-PEG3-Propargyl** makes it a valuable reagent in several advanced biochemical applications:

PROTAC Synthesis: This linker is frequently used in the construction of PROTACs.[1][2][4]
 PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase,
 leading to the target's degradation through the ubiquitin-proteasome system.[1][2][4] The
 aminooxy or propargyl end can be conjugated to a target protein ligand or an E3 ligase
 ligand, forming the final PROTAC construct.



- Bioconjugation and "Click Chemistry": The propargyl group contains a terminal alkyne, which
 is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone
 of "click chemistry".[3][9] This allows for the efficient and specific covalent attachment to
 molecules containing an azide group.[9] The aminooxy group provides an orthogonal
 reaction handle, reacting specifically with aldehydes and ketones to form stable oxime
 linkages.[3][5]
- Surface Functionalization: **Aminooxy-PEG3-Propargyl** can be used to modify the surfaces of nanoparticles, enabling the attachment of proteins or other biomolecules. For instance, it has been used in the covalent coupling of HIV-1 glycoprotein trimers to calcium phosphate nanoparticles.[3]
- Drug Delivery and PEGylation: The polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugated molecules, a common strategy in drug development to improve pharmacokinetic properties.[6]

Experimental Protocols

The utility of **Aminooxy-PEG3-Propargyl** stems from its two primary modes of reaction: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol for Oxime Ligation with Aldehyde- or Ketone-Containing Molecules

This protocol outlines the general procedure for conjugating **Aminooxy-PEG3-Propargyl** to a molecule containing an aldehyde or ketone functional group.

Materials:

- Aminooxy-PEG3-Propargyl
- Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
- Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5
- Aniline (optional, as a catalyst)



- DMSO or DMF (if needed to dissolve reagents)
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of your aldehyde or ketone-containing molecule in the coupling buffer.
 - Prepare a stock solution of Aminooxy-PEG3-Propargyl in DMSO or the coupling buffer. It
 is recommended to use the reagent immediately after preparation as aminooxy
 compounds can be sensitive.[3]
 - If using a catalyst, prepare a stock solution of aniline in the coupling buffer.
- Conjugation Reaction:
 - In a reaction vessel, combine the aldehyde/ketone-functionalized molecule with a 1.5 to 5fold molar excess of Aminooxy-PEG3-Propargyl.
 - If using a catalyst, add aniline to a final concentration of 10-100 mM.
 - Adjust the final volume with the coupling buffer.
 - Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
- Purification:
 - Once the reaction is complete, remove the excess, unreacted Aminooxy-PEG3 Propargyl and catalyst using a desalting column or dialysis against an appropriate buffer.
- Characterization:
 - Confirm the successful conjugation using techniques such as SDS-PAGE (for proteins, expecting a band shift), mass spectrometry, or HPLC.



Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the propargyl group of **Aminooxy-PEG3-Propargyl** with an azide-containing molecule.

Materials:

- Propargyl-functionalized molecule (in this case, the product from the oxime ligation or Aminooxy-PEG3-Propargyl itself)
- · Azide-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Copper ligand (e.g., THPTA Tris(3-hydroxypropyltriazolylmethyl)amine)
- Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0
- DMSO or DMF (if needed to dissolve reagents)
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Prepare stock solutions of the propargyl-containing molecule and the azide-containing molecule in the reaction buffer or a suitable solvent like DMSO.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.
 - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.



• CuAAC Reaction:

- In a reaction tube, add the propargyl- and azide-functionalized molecules.
- Create a premix of CuSO₄ and the ligand. For example, mix 6.3 μL of 20 mM CuSO₄ with 12.5 μL of 50 mM THPTA.[10] Add this premix to the solution containing the azide and alkyne.
- To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[10]
- Mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

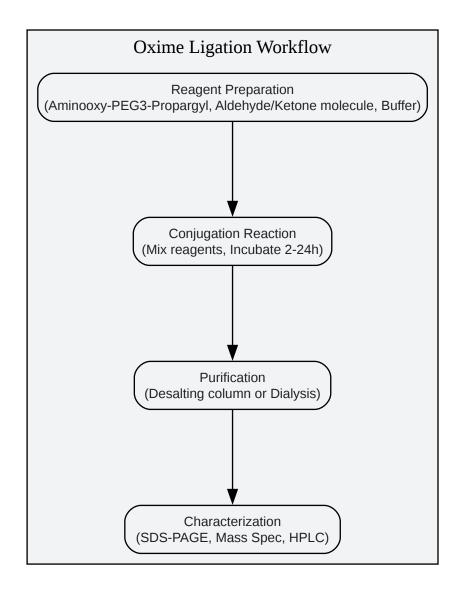
• Purification:

 Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the key reactions and mechanisms involving **Aminooxy- PEG3-Propargyl**.

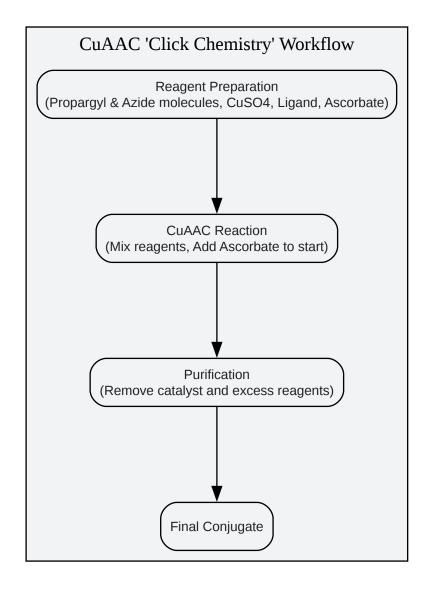




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Caption: Workflow for Oxime Ligation.

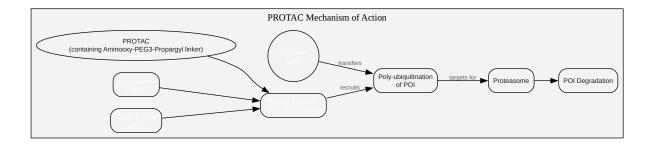




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Caption: Workflow for CuAAC Reaction.





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Caption: PROTAC-mediated Protein Degradation Pathway.

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